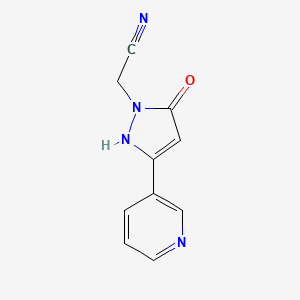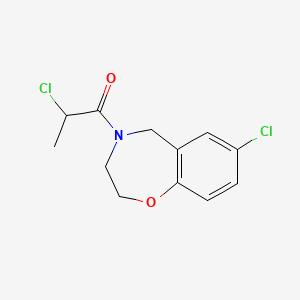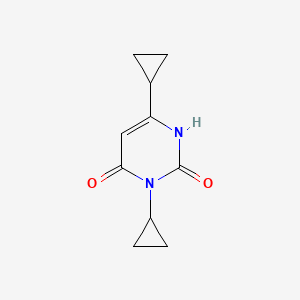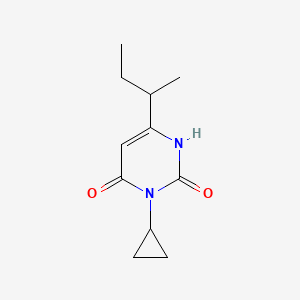
3-Fluoro-3-(fluorométhyl)pyrrolidine
Vue d'ensemble
Description
3-Fluoro-3-(fluoromethyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family. It has a molecular formula of C5H9F2N and a molecular weight of 121.13 g/mol. This compound can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives .
Synthesis Analysis
The synthesis of 3-Fluoro-3-(fluoromethyl)pyrrolidine involves various enzymatic methods, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(fluoromethyl)pyrrolidine is characterized by a five-membered nitrogen-containing ring. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Physical And Chemical Properties Analysis
3-Fluoro-3-(fluoromethyl)pyrrolidine has a molecular weight of 121.13 g/mol. It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Recherche pharmaceutique Inhibiteurs de la dipeptidyl peptidase IV
Une application de la 3-Fluoro-3-(fluorométhyl)pyrrolidine est la recherche pharmaceutique, où elle sert de bloc de construction pour la préparation de dérivés de pyrrolidine fluorés. Ces dérivés sont explorés comme inhibiteurs potentiels de la dipeptidyl peptidase IV (DPP-IV), une enzyme qui joue un rôle important dans le métabolisme du glucose et est une cible pour le traitement du diabète .
Blocs de construction de synthèse organique pour les composés fluorés
Ce composé peut également être utilisé en synthèse organique pour créer diverses structures fluorées. La présence d'atomes de fluor peut modifier considérablement les propriétés physiques et chimiques des molécules organiques, ce qui les rend précieuses dans le développement de matériaux ayant des caractéristiques spécifiques souhaitées .
Recherche chimique Synthèse de pyridines fluorées
En recherche chimique, la this compound peut être utilisée dans la synthèse de pyridines fluorées. Ces composés ont des propriétés biologiques améliorées en raison de la présence de fluor ou de substituants fluorés, ce qui peut conduire à une efficacité et une sélectivité améliorées dans leurs applications .
Science des matériaux Dérivés de porphyrine fluorés
Les dérivés du composé peuvent être appliqués en science des matériaux, en particulier dans la synthèse de dérivés de porphyrine fluorés. Ces dérivés ont des utilisations potentielles dans divers domaines tels que la thérapie photodynamique, les capteurs et les dispositifs électroniques en raison de leurs propriétés électroniques et photophysiques uniques .
Synthèse chimique Fluoropyrrolidines et azétidines
Une autre application est la synthèse de 3-fluoropyrrolidines et de 3-fluoroazétidines. Ces amines cycliques fluorées sont des blocs de construction intéressants pour des transformations chimiques ultérieures et peuvent conduire à de nouveaux composés avec des applications potentielles en chimie médicinale et en développement de médicaments .
Safety and Hazards
When handling 3-Fluoro-3-(fluoromethyl)pyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is promising, and the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that fluorinated pyrrolidine derivatives can act as potential inhibitors for certain enzymes .
Biochemical Pathways
Fluorinated compounds have been shown to affect various biological pathways .
Pharmacokinetics
Fluorinated compounds are generally known for their enhanced metabolic stability .
Result of Action
Fluorinated compounds are known to modify the physicochemical parameters of drug candidates, potentially improving their therapeutic efficacy .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Analyse Biochimique
Biochemical Properties
3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation . Additionally, 3-Fluoro-3-(fluoromethyl)pyrrolidine can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-3-(fluoromethyl)pyrrolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, 3-Fluoro-3-(fluoromethyl)pyrrolidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-3-(fluoromethyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-(fluoromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.
Metabolic Pathways
3-Fluoro-3-(fluoromethyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds . This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-3-(fluoromethyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.
Subcellular Localization
The subcellular localization of 3-Fluoro-3-(fluoromethyl)pyrrolidine is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Propriétés
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUTEWCRSFLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)
![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)

![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)



![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)